Methyl 5-(Boc-amino)pyridine-2-acetate
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Overview
Description
Methyl 5-(Boc-amino)pyridine-2-acetate is a chemical compound with the molecular formula C14H20N2O4. It is commonly used in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules. The compound features a pyridine ring substituted with a Boc-protected amino group and a methyl ester group, making it a versatile intermediate in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(Boc-amino)pyridine-2-acetate typically involves the protection of the amino group on the pyridine ring with a tert-butoxycarbonyl (Boc) group. This is followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of reagents such as Boc anhydride and methanol, with catalysts like pyridine or triethylamine to facilitate the reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(Boc-amino)pyridine-2-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amino derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of base catalysts.
Major Products: The major products formed from these reactions include N-oxides, free amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 5-(Boc-amino)pyridine-2-acetate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the preparation of biologically active molecules for research in drug discovery and development.
Medicine: It is involved in the synthesis of potential therapeutic agents for various diseases.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 5-(Boc-amino)pyridine-2-acetate involves its role as a precursor in chemical reactions. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing for further functionalization of the molecule. The pyridine ring can participate in various electrophilic and nucleophilic reactions, making it a versatile building block in organic synthesis .
Comparison with Similar Compounds
Methyl 5-amino-2-pyridinecarboxylate: Lacks the Boc protecting group, making it more reactive.
Ethyl 5-(Boc-amino)pyridine-2-acetate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 5-(Boc-amino)pyridine-3-acetate: The Boc-amino group is positioned differently on the pyridine ring.
Uniqueness: Methyl 5-(Boc-amino)pyridine-2-acetate is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. The Boc protecting group offers selective deprotection, making it a valuable intermediate in multi-step synthesis .
Properties
IUPAC Name |
methyl 2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-10-6-5-9(14-8-10)7-11(16)18-4/h5-6,8H,7H2,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJRHMBGDHGZKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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